molecular formula C12H15NO3 B7507598 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone

1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone

Cat. No.: B7507598
M. Wt: 221.25 g/mol
InChI Key: DGWJTVLRVPSZOT-UHFFFAOYSA-N
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Description

1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone is a compound that features a pyrrolidine ring attached to a hydroxy-methoxyphenyl ketone structure

Preparation Methods

The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired ketone.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity against specific targets.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the hydroxy-methoxyphenyl moiety can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can be compared with similar compounds such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure but differ in their functional groups and biological activities.

    Phenyl Ketones: Compounds like acetophenone and benzophenone have similar ketone functionalities but lack the pyrrolidine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJTVLRVPSZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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